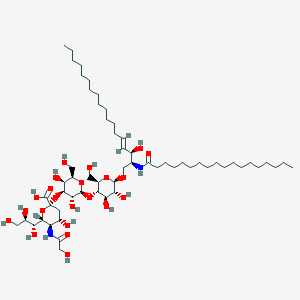

GM3-Neugc

描述

GM3-Neugc, also known as N-glycolylneuraminyllactosylceramide, is a type of ganglioside . Gangliosides are glycosphingolipids that contain sialic acid residues and are present on the outer side of the plasma membrane of vertebrate cells . GM3-Neugc is a tumor-specific antigen that is found in solid tumors such as breast carcinoma, non-small cell lung cancer, and melanoma, but is not usually detected in normal human cells . It has been considered as a promising target for cancer immunotherapy due to its levels of expression on tumor cells, its putative importance for tumor biology, and relative immunogenicity .

Molecular Structure Analysis

The molecular structure of GM3-Neugc is complex. It is a sialotriaosylceramide in which the triaosyl group is 3,5-dideoxy-5-(2-hydroxyacetamido)-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranosyl attached to the primary hydroxy function of ceramide .科学研究应用

癌症研究和免疫疗法

GM3-NeuGc 是一种神经节苷脂,在癌症研究中具有重要意义,尤其是在免疫治疗领域。它是一种肿瘤相关抗原,由于存在于多种类型的癌症中,而在健康人体组织中几乎检测不到,因此受到关注。研究表明,缺氧条件可以诱导癌细胞中 NeuGc 神经节苷脂的表达,使其成为癌症治疗以及诊断和预后肿瘤标志物的有吸引力的靶点 (Bousquet 等,2018)。此外,已通过使用 14F7 单克隆抗体的放射免疫显像技术证实了人乳腺肿瘤中存在 GM3(NeuGc) 神经节苷脂,这增强了其作为癌症免疫治疗靶点的潜力 (Oliva 等,2006)。

肺癌中的预后意义

在非小细胞肺癌 (NSCLC) 中,NeuGc 含有神经节苷脂(包括 GM3(NeuGc))的表达与患者存活率相关。在高百分比的 NSCLC 样本中很明显,并且与较低的总体和无进展生存率相关。这表明 NeuGc-GM3 表达可能是 NSCLC 中重要的预后因素 (Hayashi 等,2013)。

儿科癌症研究

研究还扩展到儿童癌症。已在肾母细胞瘤(一种儿童癌症)中观察到 NeuGc-GM3 的存在,表明其作为免疫治疗特异性靶点的潜在效用 (Scursoni 等,2010)。类似地,NeuGc-GM3 在儿童神经外胚层肿瘤中的表达,包括神经母细胞瘤和尤文肉瘤,表明其作为这些侵袭性儿童癌症中免疫治疗靶点的潜力 (Scursoni 等,2011)。

作用机制

The GM3 (Neu5Gc) ganglioside represents a tumor-specific antigen that is considered a promising target for cancer immunotherapy . The humanized antibody 14F7hT, specific for this ganglioside, exhibited significant antitumor effects in preclinical hematological tumor models . This antibody recognizes human tumor tissues from several origins and exerts antibody-dependent cell-mediated cytotoxicity (ADCC) and in vivo antitumor effects on these Cmah-transfected non-hematological tumors from both mouse and human origin .

属性

IUPAC Name |

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIQEEBMCAQYHW-LGDSWWPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H108N2O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GM3-Neugc | |

CAS RN |

69345-49-9 | |

| Record name | N-Glycolylneuraminyllactosylceramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the biological significance of the NeuGc moiety in GM3(NeuGc)?

A1: The presence of NeuGc in GM3(NeuGc) distinguishes it from the more common GM3(NeuAc) found in humans. This difference arises from the absence of the enzyme CMP-N-acetylneuraminic acid hydroxylase in humans, which is responsible for converting CMP-NeuAc to CMP-NeuGc, a precursor for NeuGc-containing glycoconjugates. [] While the exact biological function of this difference remains elusive, it underlies the immunogenicity of GM3(NeuGc) in humans.

Q2: What is the role of GM3(NeuGc) in tumor biology?

A2: GM3(NeuGc) is considered a tumor-associated antigen due to its presence in various human cancers, including melanoma, breast cancer, and lung cancer. [, , , ] Its expression has been linked to tumor progression, metastasis, and poorer prognosis in some cancers. [] The mechanisms by which GM3(NeuGc) contributes to tumor development are still under investigation, but studies suggest it may modulate cell signaling pathways involved in cell growth, adhesion, and migration. [, ]

Q3: How does GM3(NeuGc) interact with the immune system?

A3: Due to its absence in healthy human tissues, GM3(NeuGc) is recognized as foreign by the human immune system. This recognition can trigger immune responses, including the production of antibodies against GM3(NeuGc), termed Hanganutziu-Deicher (HD) antibodies. [, ] These antibodies have been detected in the sera of patients with various cancers, suggesting a potential role for GM3(NeuGc) in tumor immunosurveillance. [, ]

Q4: Does GM3(NeuGc) influence the blood-brain barrier?

A4: Research suggests that gangliosides, including GM3(NeuAc) and GM3(NeuGc), are present on the surface of brain microvascular endothelial cells (BMECs), which constitute the blood-brain barrier (BBB). [, ] While the specific role of GM3(NeuGc) in BBB integrity is not fully understood, the presence of antibodies against NeuGc-containing gangliosides in patients with neurological disorders highlights their potential involvement in BBB dysfunction. [, ]

Q5: What is the molecular structure of GM3(NeuGc)?

A5: GM3(NeuGc) is a glycosphingolipid consisting of a ceramide backbone linked to a single sialic acid residue, N-glycolylneuraminic acid (NeuGc), which is attached to lactose (Galβ1-4Glc). The ceramide portion typically comprises sphingosine and a fatty acid, often C24:1 or C16:0. []

Q6: How is GM3(NeuGc) characterized structurally?

A6: Various techniques are employed to characterize GM3(NeuGc), including: * Thin-layer chromatography (TLC): Separates gangliosides based on their polarity, often followed by immunostaining with specific antibodies for detection. [, , , , , ] * High-performance liquid chromatography (HPLC): Provides higher resolution separation of ganglioside species. [] * Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about the molecule's conformation and linkages. []

Q7: Are there structural variations in the ceramide moiety of GM3(NeuGc)?

A7: Yes, variations in the fatty acid and sphingoid base composition of the ceramide moiety have been observed in GM3(NeuGc) isolated from different sources. For instance, piglet intestinal mucosa expresses a unique GM3(NeuGc) species containing 2-hydroxylated palmitic acid and phytosphingosine in its ceramide portion. []

Q8: What are the potential applications of GM3(NeuGc) in cancer therapy?

A8: GM3(NeuGc)'s restricted expression on tumor cells makes it an attractive target for cancer immunotherapy and diagnosis. Research has explored its potential in:

- Antibody-based therapies: Monoclonal antibodies (mAbs) targeting GM3(NeuGc), like 14F7, have shown promise in preclinical studies for their ability to induce tumor cell death and inhibit tumor growth. [, , ]

- Vaccine development: GM3(NeuGc)-based vaccines aim to elicit a targeted immune response against tumor cells expressing this antigen. [, ]

- Tumor imaging: Radiolabeled anti-GM3(NeuGc) antibodies have been investigated for their ability to detect tumors in vivo, enabling earlier diagnosis and monitoring of treatment response. []

Q9: What are the challenges in developing GM3(NeuGc)-targeted therapies?

A9: Despite its promise, several challenges hinder the development of effective GM3(NeuGc)-targeted therapies:

- Immunogenicity in humans: While GM3(NeuGc) elicits immune responses, these responses can be variable and may not always translate into effective tumor eradication. [, ]

- Tumor heterogeneity: Not all tumor cells within a tumor mass express GM3(NeuGc) uniformly, potentially limiting therapeutic efficacy. []

- Off-target effects: Antibodies or other therapeutic agents targeting GM3(NeuGc) may cross-react with structurally similar gangliosides present on normal cells, leading to potential side effects. [, , ]

Q10: What are some essential tools for studying GM3(NeuGc)?

A10: Key tools for researching GM3(NeuGc) include:* Specific antibodies: Monoclonal antibodies like 14F7, GMR8, GMR14, and GMR3 are invaluable for detecting and characterizing GM3(NeuGc) and related gangliosides in cells and tissues. [, , , ]* Enzyme-linked immunosorbent assay (ELISA): A sensitive technique for quantifying GM3(NeuGc) and detecting antibodies against it in biological samples. []* Genetically modified animals: Mice lacking specific glycosyltransferases involved in GM3(NeuGc) biosynthesis can serve as valuable models for studying its function and evaluating potential therapeutic interventions. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)

![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)

![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)